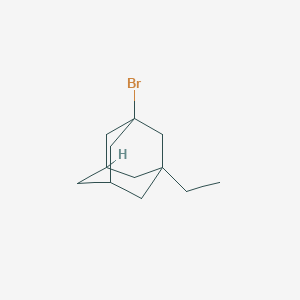

1-Bromo-3-ethyladamantane

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-bromo-3-ethyladamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19Br/c1-2-11-4-9-3-10(5-11)7-12(13,6-9)8-11/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUUCNKWMKRZRGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC3CC(C1)CC(C3)(C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370802 | |

| Record name | 1-bromo-3-ethyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878-61-5 | |

| Record name | 1-bromo-3-ethyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Bromo 3 Ethyladamantane and Its Analogues

Strategies for Regioselective Bromination of Adamantane (B196018) Derivatives

The selective functionalization of adamantane's C-H bonds is a key challenge in the synthesis of its derivatives. The tertiary bridgehead positions are generally more reactive than the secondary methylene (B1212753) positions.

Catalytic Systems for Adamantane Bromination

The direct bromination of adamantane with molecular bromine typically yields 1-bromoadamantane (B121549). The use of catalysts can significantly influence the reaction's efficiency and selectivity. Lewis acids are known to accelerate the rate of bromination. wikipedia.org For instance, a catalyst system composed of boron tribromide and aluminum bromide (in a 125:1 molar ratio) has been successfully used for the selective preparation of 1,3-dibromoadamantane (B19736) in high yield. rsc.org Another approach involves the use of iron compounds to catalyze the bromination of adamantane and its derivatives with tetrabromomethane, allowing for the selective synthesis of bromine-substituted adamantanes. researchgate.net

Phase-transfer catalysis (PTC) offers a method for achieving high regioselectivity. A system reported by Schreiner and Fokin, utilizing a phase-transfer catalyst, provides nearly complete selectivity for the more substituted product during the bromination of adamantane. nih.gov This PTC method can also be applied to adamantane derivatives, including ethers and ketones, using tetrabromomethane as the bromine source in the presence of an aqueous sodium hydroxide (B78521) solution and a catalytic amount of tetra-n-butylammonium bromide. google.com

Radical Functionalization Approaches to Adamantyl Bromides

Radical-based functionalization reactions provide a powerful tool for converting diamondoid C-H bonds directly into C-C bonds. rsc.org While a variety of radical reactions have been developed for adamantane functionalization, specific examples leading directly to 1-bromo-3-ethyladamantane are less common in the literature. However, the principles of radical C-H activation are relevant. These methods often involve the generation of an adamantyl radical intermediate, which can then be trapped by a bromine source. nih.gov Challenges in radical functionalization include controlling regioselectivity, as the reactivity difference between tertiary and secondary C-H bonds can sometimes lead to mixtures of products. nih.govuiowa.edu

Introduction of Ethyl Substituents onto the Adamantane Core

The introduction of alkyl groups, such as an ethyl group, onto the adamantane scaffold is another critical step in the synthesis of this compound.

Alkylation Strategies for Adamantane Derivatives

Alkylation of adamantane can be achieved through various methods. The Friedel-Crafts reaction is a common approach, where adamantane reacts with an alkylating agent in the presence of a Lewis acid catalyst. wikipedia.org For instance, adamantane can be alkylated with propylene (B89431) using a catalyst, although this can lead to a mixture of saturated and unsaturated derivatives. researchgate.net Another strategy involves the reaction of haloadamantanes, such as 1-bromoadamantane, with Grignard reagents or organolithium compounds. google.com

Combined Methodologies for Bromo- and Ethyl-Adamantane Synthesis

The synthesis of this compound typically involves a multi-step process. A common route starts with the alkylation of adamantane, followed by bromination. For example, ethyladamantane can be prepared and subsequently brominated. google.com A described synthesis of 1-bromo-3-ethyl-adamantane involves reacting ethyl-adamantane with a tenfold excess of bromine and heating the mixture under reflux for four hours. google.com After workup, the desired product is obtained. google.com This sequential approach allows for the controlled introduction of both the ethyl and bromo substituents at the desired bridgehead positions.

Construction of the Adamantane Framework with Integrated Substituents

The synthesis of substituted adamantanes, such as this compound, can be approached in two primary ways: functionalization of a pre-existing adamantane core or the "bottom-up" construction of the adamantane cage with substituents already in place. While direct functionalization is common, constructing the adamantane framework from simpler acyclic or monocyclic precursors offers a powerful strategy to access derivatives that are difficult to obtain otherwise, particularly those with specific substitution patterns. mdpi.com

One of the earliest examples of constructing the adamantane skeleton involved the reaction of formaldehyde (B43269) with dimethyl malonate. mdpi.com More sophisticated methods have since been developed. For instance, the condensation of enamines with α,β-unsaturated acid chlorides can lead to the formation of adamantane derivatives through a series of cyclization reactions. psu.eduresearchgate.net A notable example is the reaction of an enamine derived from a 4,4-disubstituted cyclohexanone (B45756) with crotonoyl chloride, which, after a cascade of reactions including a uq.edu.auuq.edu.au sigmatropic rearrangement, yields a substituted adamantane-2,4-dione. psu.edu

Another powerful approach involves the intramolecular cyclization of suitably substituted bicyclic precursors. For example, derivatives of bicyclo[3.3.1]nonane can be used as starting materials to construct the adamantane cage. Lewis acid-catalyzed cyclizations are frequently employed to facilitate the formation of the final ring. mdpi.com This strategy allows for the precise placement of substituents on the adamantane core by incorporating them into the bicyclic precursor.

The following table summarizes key strategies for the construction of the adamantane framework with integrated substituents:

| Starting Materials | Key Reaction Type | Resulting Adamantane Derivative | Reference |

| Formaldehyde, Dimethyl malonate | Condensation/Cyclization | Substituted adamantane | mdpi.com |

| Enamine of 4,4-disubstituted cyclohexanone, α,β-Unsaturated acid chloride | Condensation/ uq.edu.auuq.edu.au Sigmatropic Rearrangement/Cyclization | Substituted adamantane-2,4-dione | psu.edu |

| Substituted Bicyclo[3.3.1]nonane | Lewis Acid-Catalyzed Intramolecular Cyclization | Specifically substituted adamantane | mdpi.com |

These constructionist approaches are particularly valuable for synthesizing analogues of this compound where the ethyl group or other functionalities are incorporated from the outset, providing a high degree of control over the final molecular architecture.

Stereochemical Considerations in the Synthesis of Substituted Adamantanes

The rigid, cage-like structure of adamantane gives rise to interesting stereochemical properties. While adamantane itself is achiral, the introduction of different substituents at the bridgehead positions can lead to chirality. wikipedia.orgechemi.com For instance, an adamantane molecule with four different substituents at the four bridgehead carbons (C1, C3, C5, and C7) is chiral. wikipedia.org The specific rotation values for such chiral adamantanes are typically small. wikipedia.org

When synthesizing substituted adamantanes like this compound, controlling the stereochemistry is crucial, especially when additional substituents are introduced that can create stereocenters. The substitution of a hydrogen atom at a secondary (bridge) position, for example, can lead to the formation of a chiral center. mdpi.com

The stereochemical outcome of reactions on the adamantane framework can be influenced by several factors, including the nature of the directing group and the reaction conditions. cuni.cz For example, in the diastereoselective oxidation of adamantane derivatives, steric effects can block the reaction from proceeding at certain positions, leading to a specific stereoisomer. cuni.cz

The synthesis of enantiomerically pure substituted adamantane derivatives has been achieved through various strategies. mdpi.com One approach involves the use of chiral starting materials that are then elaborated into the adamantane framework, thereby transferring the initial chirality to the final product. For example, the cyclization of an enantiomerically pure keto-olefine precursor using titanium(IV) chloride has been shown to produce enantiomerically pure adamantane derivatives in good yields, with the stereochemistry being retained during the cyclization process. mdpi.com

The table below highlights key aspects of stereochemistry in adamantane synthesis:

| Feature | Description | Implication in Synthesis | Reference |

| Chirality | Adamantane with four different bridgehead substituents is chiral. Substitution at secondary positions can also create chiral centers. | The synthesis of specific enantiomers or diastereomers requires stereocontrolled methods. | mdpi.comwikipedia.org |

| Diastereoselectivity | Steric hindrance from existing substituents can direct incoming groups to specific positions, leading to diastereoselective reactions. | Allows for the preferential formation of one diastereomer over others. | cuni.cz |

| Enantioselective Synthesis | Can be achieved by using chiral starting materials or chiral catalysts. | Enables the production of enantiomerically pure adamantane derivatives. | mdpi.com |

Understanding and controlling these stereochemical aspects is paramount for the synthesis of complex adamantane analogues with well-defined three-dimensional structures.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. imist.manih.gov In the context of synthesizing this compound and its analogues, these principles can be applied to various stages of the synthesis, from the choice of reagents and solvents to the energy sources used.

A key reaction in the synthesis of this compound is the bromination of ethyladamantane. Traditional bromination methods often use an excess of bromine, which is a hazardous substance. google.com Green chemistry approaches seek to minimize the use of such reagents. For example, processes have been developed that use a catalytic amount of a bromine source or employ alternative, less hazardous brominating agents. google.com The use of a catalytic amount of HBr in acetic acid for the bromination of 1,3-dimethyl adamantane represents a step towards a greener process. google.com

Solvent selection is another critical aspect of green chemistry. Many organic reactions are conducted in volatile and often toxic organic solvents. Replacing these with more environmentally benign alternatives, such as water or ionic liquids, or even performing reactions in the absence of a solvent (solvent-free conditions), can significantly improve the environmental profile of a synthesis. imist.ma For instance, the synthesis of some adamantane derivatives has been explored using solid-state reactions or by using recyclable catalysts.

The use of alternative energy sources like microwave irradiation or ultrasound can also contribute to greener synthetic routes. nih.gov These methods can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. nih.gov

The following table outlines some green chemistry considerations for the synthesis of this compound and its analogues:

| Green Chemistry Principle | Application in Adamantane Synthesis | Potential Benefits | Reference |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Reduced waste generation. | imist.ma |

| Use of Safer Chemicals | Replacing hazardous reagents like excess bromine with catalytic systems or less toxic alternatives. | Improved safety and reduced environmental impact. | google.com |

| Safer Solvents and Auxiliaries | Utilizing water, greener organic solvents, or solvent-free conditions. | Reduced pollution and health hazards. | imist.ma |

| Energy Efficiency | Employing microwave or ultrasound-assisted synthesis. | Shorter reaction times, lower energy consumption. | nih.gov |

By integrating these green chemistry principles, the synthesis of this compound and its analogues can be made more efficient, safer, and more environmentally friendly.

Mechanistic Investigations of Reactions Involving 1 Bromo 3 Ethyladamantane

Nucleophilic Substitution Reactions of Bridgehead Halides in Adamantane (B196018) Systems

Nucleophilic substitution at the bridgehead carbon of adamantane derivatives is a classic topic in physical organic chemistry. Such reactions are mechanistically constrained; the rigid cage-like structure prevents the backside attack required for a bimolecular (SN2) mechanism. echemi.comdalalinstitute.com Consequently, substitution proceeds exclusively through a unimolecular (SN1) pathway, which involves the formation of a carbocation intermediate. echemi.comrsc.org The stability of this bridgehead carbocation is a critical factor, as the carbon atom cannot achieve the ideal trigonal planar geometry of a typical sp²-hybridized carbocation due to the strain of the polycyclic framework. stackexchange.comdalalinstitute.com

The rate of SN1 solvolysis for bridgehead halides is highly sensitive to the electronic effects of other substituents on the adamantane cage. In the case of 1-bromo-3-ethyladamantane, the 3-ethyl group exerts an electron-donating inductive effect, which should help stabilize the positive charge of the carbocation formed at the C-1 position. However, studies have shown that alkyl groups larger than methyl can introduce steric hindrance that slightly retards the solvolysis rate. acs.org Research comparing the solvolysis of various 1-bromo-3-alkyladamantanes in 80% ethanol (B145695) demonstrates this nuanced relationship. acs.org While a 3-isopropyl group provides a slight rate enhancement compared to 1-bromoadamantane (B121549), the 3-methyl and 3-ethyl groups lead to a modest decrease in the reaction rate, suggesting a complex interplay of electronic and steric factors. acs.org

Relative Solvolysis Rates of 1-Bromo-3-alkyladamantanes

| Compound | Relative Rate (k/k₀) | Activation Enthalpy (ΔH‡, kcal/mol) | Activation Entropy (ΔS‡, e.u.) |

|---|---|---|---|

| 1-Bromoadamantane | 1.00 | 23.1 | -10.1 |

| 1-Bromo-3-methyladamantane | 0.69 | 23.6 | -9.6 |

| This compound | 0.31 | - | - |

| 1-Bromo-3-isopropyladamantane | 1.40 | - | - |

Data adapted from solvolysis studies in 80% ethanol at 70°C, illustrating the effect of the 3-alkyl substituent on the SN1 reaction rate. acs.org

Radical Intermediates and Pathways in Adamantane Chemistry

Beyond ionic pathways, adamantane derivatives are also key substrates in radical reactions. The synthesis of substituted adamantanes is often achieved via radical intermediates, which exhibit unique stability and reactivity. nih.gov The 3-ethyl-1-adamantyl radical can be generated from this compound through various methods, including reaction with radical initiators or photoredox catalysis.

Bridgehead adamantyl radicals are notably persistent, a property attributed to the steric shielding provided by the rigid cage structure. researchgate.netacs.org Once formed, the 3-ethyl-1-adamantyl radical can participate in a range of transformations. A common pathway is the Giese-type reaction, which involves the addition of the carbon-centered radical to an electron-deficient alkene. nih.gov This method is a convenient way to achieve adamantane alkylation. nih.gov For example, the adamantyl radical can intercept an electrophilic alkene, leading to a new radical intermediate that is subsequently reduced to form the final C-C coupled product. nih.gov The presence of the ethyl group at the C-3 position can influence the stereochemical outcome and reactivity of these radical additions. Furthermore, adamantyl radicals are central to various functionalization reactions that convert C–H bonds to C–C bonds, incorporating diverse functional groups like alkenes, alkynes, and arenes. nih.gov

Electrophilic and Nucleophilic Activation of Adamantane Derivatives

The adamantane framework itself can be activated toward substitution through reactions with strong electrophiles. These reactions are considered nucleophilic substitutions at a saturated carbon, where the adamantane derivative acts as a hydride donor. rsc.org Strong electrophilic media, such as concentrated sulfuric acid or nitric acid, can abstract a hydride ion from a tertiary C-H bond of the adamantane cage, generating a bridgehead adamantyl cation. rsc.org This cation then reacts with available nucleophiles in the medium. rsc.org

Rearrangement Processes in Adamantane Frameworks

Carbocation rearrangements, particularly the Wagner-Meerwein shift, are fundamental processes in organic chemistry, driven by the formation of a more stable carbocation. ias.ac.inwiley-vch.demasterorganicchemistry.com These rearrangements are especially prevalent in the chemistry of strained polycyclic systems and are often triggered by the generation of an electron-deficient center. msu.edu The industrial synthesis of adamantane itself relies on the Lewis acid-catalyzed rearrangement of other C₁₀H₁₆ isomers into the most thermodynamically stable adamantane structure. mdpi.com

The 3-ethyl-1-adamantyl cation, formed during the SN1 solvolysis of this compound, is a tertiary carbocation. While it is relatively stable, adamantyl cations can undergo deep-seated rearrangements under forcing conditions, such as in superacids. msu.edu These processes can involve a series of 1,2-hydride and 1,2-alkyl shifts. ias.ac.inmsu.edu For the 3-ethyl-1-adamantyl cation, a rearrangement is less likely under typical solvolysis conditions because it would not lead to a more stable carbocation. However, under thermodynamic control in strongly acidic media, rearrangements could occur, potentially leading to isomerization of the alkyl substituents on the cage to achieve the most stable arrangement. The high activation energy required for skeletal reorganization of the rigid adamantane framework means such processes are not as common as in more flexible acyclic or monocyclic systems but are a key feature of diamondoid chemistry. ias.ac.inuni-giessen.de

Metal-Mediated Functionalization and C-H Activation Studies

Modern synthetic methods have enabled the direct functionalization of the strong C-H bonds of adamantane and its derivatives, as well as cross-coupling reactions at the C-Br bond. acs.orgresearchgate.net These metal-mediated transformations offer powerful tools for elaborating the adamantane scaffold.

C-Br Bond Functionalization: The carbon-bromine bond in this compound is a prime site for metal-catalyzed cross-coupling reactions. For example, Negishi cross-coupling, which involves organozinc reagents and a palladium or nickel catalyst, can be used to form C-C bonds by coupling the adamantyl group with various organic fragments. researchgate.net

C-H Activation: Direct C-H functionalization of the adamantane core has become a major focus of research. uni-giessen.de These methods bypass the need for pre-functionalized substrates. One prominent strategy involves a combination of photoredox and hydrogen-atom transfer (HAT) catalysis. acs.orgchemrxiv.org This dual catalytic system can selectively activate the strong tertiary C-H bonds of adamantanes for alkylation, showing excellent functional group tolerance. acs.orgresearchgate.net In this compound, this method could potentially target the remaining C-H bridgehead positions. Another approach uses transition metals like palladium, often guided by a directing group, to achieve site-selective C-H arylation or oxidation. cuni.cz

Examples of Metal-Mediated Functionalization of Adamantanes

| Reaction Type | Catalytic System | Substrate Site | Description |

|---|---|---|---|

| C-H Alkylation | Photoredox / H-Atom Transfer (HAT) Catalysis | Tertiary C-H | Selectively functionalizes strong 3° C-H bonds in the presence of weaker C-H bonds via a radical pathway. acs.orgchemrxiv.org |

| C-H Arylation | Palladium(II) Acetate / Directing Group | Secondary C-H | A directing group, such as a picolinamide, guides the palladium catalyst to functionalize a specific C-H bond. cuni.cz |

| Negishi Cross-Coupling | Palladium or Nickel / Organozinc Reagent | C-Br | Forms C-C bonds by coupling the adamantyl bromide with an organozinc compound. researchgate.net |

| Oxidative Carbonylation | Palladium Catalyst / CO / Oxidant | Tertiary C-H | Introduces a carbonyl group at the bridgehead position to form esters or amides. nih.gov |

A summary of modern catalytic methods applicable to the functionalization of adamantane derivatives. nih.govacs.orgresearchgate.netchemrxiv.orgcuni.cz

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Bromo 3 Ethyladamantane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as the cornerstone for the structural elucidation of 1-Bromo-3-ethyladamantane, providing detailed information about the proton and carbon environments within the molecule.

The 1H NMR spectrum of this compound is characterized by signals corresponding to the ethyl substituent and the adamantane (B196018) cage protons. The ethyl group gives rise to two distinct multiplets: a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3), resulting from spin-spin coupling.

The adamantane cage itself contains several sets of chemically non-equivalent protons. The presence of two different substituents at the C1 and C3 bridgehead positions breaks the molecule's symmetry, leading to a more complex set of signals for the cage protons compared to unsubstituted adamantane. Protons on carbons adjacent to the bromine-substituted bridgehead (C1) are expected to be deshielded and shifted downfield. orgchemboulder.comcompoundchem.com Similarly, the protons near the ethyl-substituted bridgehead (C3) will also experience a shift, though typically less pronounced than the effect of bromine. The integration of the peak areas in the spectrum quantitatively confirms the number of protons in each unique environment.

Table 1: Predicted 1H NMR Chemical Shifts for this compound This interactive table allows sorting by chemical shift or proton type to analyze the electronic environment.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Adamantane cage protons (near C-Br) | ~2.35 | Multiplet | 6H |

| Adamantane cage protons (other) | ~1.70 - 2.10 | Multiplet | 6H |

| Ethyl group (-CH2-) | ~1.50 | Quartet (q) | 2H |

| Ethyl group (-CH3) | ~0.85 | Triplet (t) | 3H |

The 13C NMR spectrum provides a direct map of the carbon framework of this compound. compoundchem.com Each chemically unique carbon atom in the molecule produces a distinct signal. The spectrum is expected to show 8 unique signals, corresponding to the two carbons of the ethyl group and the six distinct carbon environments within the dissymmetrically substituted adamantane cage.

The bridgehead carbon attached to the bromine atom (C1) is significantly shifted downfield to approximately 65-70 ppm due to the strong deshielding effect of the electronegative bromine. The other substituted bridgehead carbon (C3), bonded to the ethyl group, appears further upfield at around 35-40 ppm. The remaining adamantane carbons and the ethyl group carbons resonate in the typical aliphatic region. oregonstate.edulibretexts.org The chemical shifts of carbons in adamantane derivatives are well-documented and provide reliable data for confirming substitution patterns. nih.govchemicalbook.com

Table 2: Predicted 13C NMR Chemical Shifts for this compound This interactive table can be filtered by carbon type to distinguish between cage and substituent carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (C-Br) | 65 - 70 |

| Adamantane CH (bridgehead) | 45 - 55 |

| Adamantane CH2 | 35 - 45 |

| C3 (C-CH2CH3) | 35 - 40 |

| Adamantane CH2 | 30 - 35 |

| Ethyl group (-CH2-) | 25 - 30 |

| Ethyl group (-CH3) | 10 - 15 |

COSY (Correlation Spectroscopy): A 1H-1H COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. This would definitively link the methylene and methyl protons of the ethyl group and map the complex coupling network of the protons across the adamantane cage.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the unambiguous assignment of each protonated carbon in the 13C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying the substitution pattern. For instance, correlations would be observed between the methylene protons of the ethyl group and the C3 bridgehead carbon, as well as adjacent cage carbons, confirming the attachment point of the ethyl group.

Vibrational Spectroscopy for Molecular Structure and Interactions

Vibrational spectroscopy, including FTIR and Raman techniques, provides information on the functional groups and the molecular fingerprint of this compound by probing its molecular vibrations. rsc.org

The FTIR spectrum of this compound is dominated by absorptions corresponding to the vibrations of the adamantane cage and the ethyl group. The most prominent bands are the C-H stretching vibrations of the CH, CH2, and CH3 groups, which appear in the 2850-3000 cm⁻¹ region. researchgate.net Other characteristic vibrations include the CH2 scissoring (~1450 cm⁻¹) and various bending and rocking modes that constitute the unique fingerprint region of the molecule. The C-Br stretching vibration is expected to produce a weak to medium absorption in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. nist.gov

Table 3: Characteristic FTIR Vibrational Frequencies for this compound This interactive table details the key vibrational modes and their expected spectral locations.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Adamantane & Ethyl) | 2850 - 3000 | Strong |

| CH2 Scissoring | ~1450 | Medium |

| C-H Bending / Rocking (Fingerprint) | 700 - 1400 | Medium-Weak |

| C-C Stretch (Cage) | 800 - 1200 | Medium |

| C-Br Stretch | 500 - 600 | Medium-Weak |

Raman spectroscopy is a complementary technique to FTIR that is particularly sensitive to non-polar, symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the symmetric C-C stretching modes of the highly symmetric adamantane cage. The C-Br stretch is also typically Raman-active and would appear as a distinct peak in the low-frequency region. researchgate.net Analysis of the low-frequency Raman modes can also provide information about the lattice phonons and crystal structure in the solid state. researchgate.net

Surface-Enhanced Raman Scattering (SERS) is an advanced technique that could be applied to achieve significant signal enhancement. By adsorbing this compound onto a nanostructured metallic surface (e.g., silver or gold), the Raman signal can be amplified by several orders of magnitude, allowing for the detection of very subtle vibrational modes or analysis of trace quantities of the compound.

X-ray Diffraction Studies for Solid-State Molecular Architecture

As of the current literature survey, a definitive single-crystal X-ray diffraction study for this compound has not been reported. Consequently, precise experimental data on its unit cell parameters, space group, and specific intramolecular bond lengths and angles in the solid state are not available.

However, the molecular architecture can be inferred from the well-studied structure of related adamantane derivatives. The fundamental structure would consist of the characteristic rigid, strain-free, diamondoid cage of the adamantane core. The ethyl group at the 3-position and the bromine atom at the 1-position are situated at tertiary carbon bridgeheads. The introduction of the ethyl group, as opposed to a smaller substituent, may introduce steric effects that could influence the crystal packing arrangement compared to simpler derivatives like 1-bromoadamantane (B121549).

Studies on the parent compound, 1-bromoadamantane, have shown that it can exist in different crystalline phases. For instance, at low temperatures (below 279 K), it adopts an ordered monoclinic system with the space group P21/c, containing four molecules per unit cell researchgate.net. It is plausible that this compound would exhibit similar crystalline behavior, though the bulkier ethyl group would alter the specific packing and intermolecular interactions within the crystal lattice. A summary of the crystallographic data for the analogous 1-bromoadamantane is provided below for reference.

Table 1: Crystallographic Data for the Ordered Phase of 1-Bromoadamantane

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

Note: This data is for the related compound 1-bromoadamantane and serves as a predictive model in the absence of experimental data for this compound.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathways

The molecular formula of this compound is C12H19Br scbt.comanaxlab.com. The presence of bromine, with its two stable isotopes 79Br and 81Br in nearly equal abundance, would result in a characteristic isotopic pattern for the molecular ion peak (M+). This would manifest as two peaks of almost equal intensity, separated by two mass-to-charge units (m/z). The nominal molecular weight is 243.19 g/mol scbt.comanaxlab.com.

The primary fragmentation pathway for this compound under EI-MS is expected to be the cleavage of the C-Br bond. This is due to the high stability of the resulting tertiary carbocation at the bridgehead position of the adamantane cage. This fragmentation would lead to the formation of a prominent [M-Br]+ peak corresponding to the 3-ethyladamantyl cation. Further fragmentation of the ethyl group is also possible.

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 242/244 | [C12H19Br]+• | Molecular ion peak (M+•) showing the characteristic Br isotope pattern. |

| 163 | [C12H19]+ | Loss of the bromine radical, forming the stable 3-ethyladamantyl cation. This is expected to be a major peak. |

Note: The m/z values and fragmentation pathways are predicted based on the structure of this compound and established fragmentation patterns of related bromoalkanes and adamantane derivatives.

Computational Chemistry and Theoretical Modeling of 1 Bromo 3 Ethyladamantane

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-bromo-3-ethyladamantane, DFT calculations would provide significant insights into its geometry, electronic properties, and reactivity.

A crucial first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-31G*), would identify the lowest energy conformation of this compound.

The rigid cage-like structure of the adamantane (B196018) core limits its conformational flexibility. However, the ethyl group at the C-3 position can rotate. Conformational analysis would focus on the torsion angle of the C-C bond of the ethyl group to identify the most stable rotamer. It is expected that the staggered conformations would be energetically favored over eclipsed conformations to minimize steric hindrance.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value (Å or °) |

|---|---|

| C1-Br Bond Length | ~1.97 Å |

| C3-C(ethyl) Bond Length | ~1.54 Å |

| C-C (cage avg.) Bond Length | ~1.54 Å |

| C-H (avg.) Bond Length | ~1.10 Å |

| ∠ Br-C1-C2 | ~109.5° |

| ∠ C(ethyl)-C3-C4 | ~109.5° |

(Note: These are expected values based on typical adamantane structures and have not been derived from a specific calculation on this compound.)

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. chemrxiv.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. chemrxiv.org

For this compound, the HOMO is expected to be localized primarily on the bromine atom, specifically its lone pair electrons, due to its high electronegativity. The LUMO is likely to be the antibonding σ* orbital of the C-Br bond. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -6.5 eV |

| LUMO | 0.5 eV |

| HOMO-LUMO Gap | 7.0 eV |

(Note: These values are illustrative and would need to be calculated using DFT.)

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a guide to its reactive sites. sciencepublishinggroup.com For this compound, the MEP map would show a region of negative electrostatic potential (typically colored red) around the electronegative bromine atom, indicating its susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms and parts of the carbon cage, suggesting sites for nucleophilic attack.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT provides a static picture, Molecular Dynamics (MD) simulations can model the dynamic behavior of this compound over time. By simulating the movement of atoms and molecules, MD can provide insights into conformational changes, solvent effects, and how molecules interact with each other in a condensed phase. For adamantane derivatives, MD simulations have been used to study their behavior in different environments, such as in lipid bilayers, which is relevant to their applications in medicinal chemistry. nih.gov

Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, DFT calculations can predict:

Vibrational Frequencies (IR/Raman): The calculated vibrational modes can be compared with experimental IR and Raman spectra to confirm the structure.

NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method, can aid in the assignment of experimental spectra.

Discrepancies between theoretical and experimental values can often be reconciled by applying scaling factors or by considering solvent effects in the calculations.

Analysis of Steric and Electronic Effects on Adamantane Reactivity and Conformation

The adamantane cage is a bulky, lipophilic group that imparts significant steric hindrance. nih.gov In this compound, the bromine and ethyl groups at the bridgehead positions influence the molecule's reactivity.

Electronic Effects: The bromine atom is an electron-withdrawing group, which can influence the reactivity of the adamantane cage. The ethyl group is a weak electron-donating group. The interplay of these electronic effects would modulate the stability of potential carbocation intermediates in substitution reactions.

Steric Effects: The bulky adamantane core, along with the ethyl group, can sterically hinder the approach of reactants to the bromine atom, potentially affecting the rates of nucleophilic substitution reactions. In general, the rigid structure of adamantane prevents the backside attack required for an Sₙ2 reaction, favoring Sₙ1-type mechanisms that proceed through a stable tertiary carbocation at the C1 position. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Adamantane Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. wikipedia.org These models are instrumental in drug discovery for predicting the activity of new chemical entities, thereby streamlining the design and synthesis of more potent analogues. nih.govmdpi.com For adamantane derivatives, QSAR studies have been pivotal in elucidating the structural requirements for various biological activities, including their well-known antiviral effects.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical and structural properties. wikipedia.org By developing mathematical relationships between these properties (descriptors) and the observed activity, QSAR models can forecast the efficacy of unsynthesized compounds. wikipedia.org This approach is particularly valuable for the adamantane scaffold, where substitutions at different positions can dramatically alter biological effects.

Research in this area has employed various QSAR methodologies to understand the activity of adamantane derivatives. For instance, fragment-based QSAR (FB-QSAR) has been utilized to analyze adamantane-based inhibitors of the influenza A virus M2 channel. nih.gov This method provides insights into how different structural fragments of the molecules contribute to their inhibitory potential, aiding in the design of drugs that can overcome resistance. nih.gov

Key molecular descriptors often considered in QSAR studies of adamantane derivatives include:

Steric properties: The size and shape of substituents on the adamantane cage are critical. The bulkiness of groups can influence how the molecule fits into a biological target. For example, in the context of M2 channel inhibitors, bulky groups at certain positions can enhance activity. mdpi.com

Electrostatic properties: The distribution of charge within the molecule, influenced by electronegative or electropositive substituents, plays a significant role in molecular interactions. Contour maps from 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), can visualize regions where positive or negative potentials are favorable for activity. mdpi.com

Hydrophobicity: The lipophilic or hydrophilic nature of the substituents affects the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding to target proteins. However, studies on some adamantane compounds have shown that activity is not always directly correlated with hydrophobicity. researchgate.net

A generalized QSAR model can be expressed as:

Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

For adamantane derivatives, this often translates to correlating antiviral activity (e.g., IC₅₀ values) with calculated molecular properties. The table below illustrates a hypothetical data set for a QSAR study on a series of adamantane derivatives, showcasing the types of descriptors that would be employed.

| Compound | Substituent (R) | Molecular Volume (ų) | LogP (Hydrophobicity) | Steric Descriptor (e.g., MR) | Electronic Descriptor (e.g., σ) | Predicted Activity (pIC₅₀) |

| Adamantane-1 | -H | 135.8 | 2.45 | 1.03 | 0.00 | 4.5 |

| Adamantane-2 | -CH₃ | 152.1 | 2.95 | 5.65 | -0.17 | 5.1 |

| Adamantane-3 | -C₂H₅ | 168.4 | 3.45 | 10.30 | -0.15 | 5.8 |

| Adamantane-4 | -Br | 151.5 | 3.24 | 8.88 | 0.23 | 6.2 |

| Adamantane-5 | -OH | 143.7 | 1.85 | 2.85 | -0.37 | 4.9 |

This table is illustrative. The values are representative and intended to demonstrate the concepts of a QSAR data table.

The predictive power of a QSAR model is rigorously validated before it can be used to screen new compounds. mdpi.com These computational studies, while not a replacement for experimental testing, significantly reduce the number of compounds that need to be synthesized and tested, accelerating the drug development process for adamantane-based therapeutics.

Applications of 1 Bromo 3 Ethyladamantane in Advanced Organic Synthesis and Methodology Development

Role as a Key Intermediate in the Synthesis of Complex Adamantane (B196018) Derivatives

Bridgehead-halogenated adamantanes are crucial intermediates for introducing the adamantyl moiety into more complex structures. 1-Bromo-3-ethyladamantane, by analogy with other 1-bromo-3-alkyladamantanes, serves as a valuable precursor for a variety of derivatives. The carbon-bromine bond at the tertiary bridgehead carbon is susceptible to nucleophilic substitution and facilitates the formation of new carbon-carbon and carbon-heteroatom bonds.

A prominent example illustrating the utility of such intermediates is the synthesis of Memantine (1-amino-3,5-dimethyladamantane), a drug used for treating Alzheimer's disease. google.com The synthesis often begins with 1,3-dimethyladamantane, which is brominated to form 1-bromo-3,5-dimethyladamantane (B142378). google.comchemicalbook.com This bromo-intermediate is then converted to the corresponding amine. google.com Following this established synthetic logic, this compound is a direct precursor to 1-amino-3-ethyladamantane and its derivatives, which are of significant interest for developing new therapeutic agents.

The reactivity of the adamantyl bromide allows for a range of transformations, including:

Amination: Reaction with amines or ammonia (B1221849) sources to produce adamantyl amines.

Alkylation and Arylation: Participation in coupling reactions to form C-C bonds. researchgate.net

Hydrolysis: Conversion to the corresponding alcohol (1-hydroxy-3-ethyladamantane). wikipedia.org

Carbonylation: Introduction of carbonyl groups to form acids, esters, or amides. sigmaaldrich.comsigmaaldrich.com

These transformations underscore the role of this compound as a foundational building block for accessing a diverse library of substituted adamantanes.

Design of Rigid Scaffolds for Multivalent Ligand Presentation

The adamantane cage is an ideal core for the construction of rigid molecular scaffolds due to its well-defined three-dimensional and tetrahedral geometry. researchgate.net This rigidity is highly advantageous in the design of multivalent ligands, where precise spatial orientation of binding motifs is critical for achieving high affinity and specificity in biological interactions. nih.govnih.gov Multivalency, the simultaneous binding of multiple ligands to multiple receptors, is a key principle in biological recognition, and adamantane-based scaffolds can mimic this phenomenon. nih.gov

The synthesis of these scaffolds often begins with a functionalized adamantane, such as a bromo-derivative. The bromine atom provides a convenient attachment point for linkers or effector molecules. For example, research has focused on designing adamantane scaffolds with three binding groups arranged in a tripodal fashion for cell surface targeting, and a fourth, distinct functional group for attaching reporter molecules like contrast agents or radiotracers. nih.govnih.gov

Precursors for the Synthesis of Bioactive Adamantane-Containing Compounds

The introduction of an adamantane group into a molecule can significantly enhance its therapeutic properties by increasing its lipophilicity, which can improve membrane permeability and bioavailability. mdpi.com The adamantyl moiety's bulk can also provide metabolic stability by sterically hindering the access of metabolizing enzymes. researchgate.net Consequently, adamantane derivatives have found applications as antiviral, anti-diabetic, anti-cancer, and CNS-acting agents. nih.gov

1-Bromo-3-alkyladamantanes are key starting materials for many of these bioactive compounds. google.com The bromo-functionality is a versatile handle that allows for the introduction of various pharmacophores. For instance, the conversion of 1-bromo-3,5-dimethyladamantane into Memantine is a classic example of its use as a precursor for a neuroactive drug. google.com Similarly, this compound is a direct precursor for synthesizing novel adamantane-based compounds with potential biological activity. The synthesis of isocyanides from adamantyl amines, which are themselves derived from adamantyl bromides, creates intermediates for multicomponent reactions to build libraries of potential drug candidates. mdpi.com

| Precursor Compound | Example Bioactive Derivative Class | Therapeutic Area (Example) |

| 1-Bromo-3,5-dimethyladamantane | Adamantyl Amines (e.g., Memantine) | Alzheimer's Disease google.com |

| 1-Bromoadamantane (B121549) | Adamantyl Amines (e.g., Amantadine) | Antiviral (Influenza A) nih.gov |

| This compound | Adamantyl Amines, Amides, Esters | Neurology, Infectious Disease (Exploratory) |

Development of Novel Reagents and Catalysts Utilizing the Adamantyl Moiety

The unique steric and electronic properties of the adamantyl group have been exploited in the design of specialized reagents and catalyst ligands. The bulk of the adamantyl moiety can create a specific steric environment around a catalytic metal center, influencing the selectivity and activity of the catalyst. For example, di-1-adamantyl-n-butylphosphine (BuPAd₂) is a bulky phosphine (B1218219) ligand used in palladium-catalyzed cross-coupling reactions, where its steric hindrance can promote challenging transformations. mdpi.com

While this compound is not a ligand itself, it serves as a key precursor for synthesizing adamantyl-containing ligands. The bromo group can be displaced by or converted into a coordinating group, such as a phosphine, amine, or N-heterocyclic carbene (NHC) precursor. The ethyl group, in conjunction with the adamantane cage, would contribute to the ligand's steric profile. The development of new ligand precursors is crucial for advancing catalysis, and adamantane-based systems offer a rigid, well-defined, and tunable platform for ligand design. rsc.org

Exploration of New Synthetic Pathways Utilizing Adamantyl Halides

Adamantyl halides like this compound are valuable substrates for exploring and developing new synthetic methodologies. Their unique structure, particularly the tertiary bridgehead position of the halogen, imparts distinct reactivity compared to typical alkyl halides. For instance, Sₙ2 reactions are impossible at the bridgehead, and Sₙ1 reactions proceed readily through the stable tertiary adamantyl carbocation.

Recent synthetic strategies have focused on the functionalization of the adamantane framework through various catalytic methods, including cross-coupling reactions and C-H bond functionalization. researchgate.net Adamantyl bromides are common starting points for these transformations. They can be converted into organometallic reagents, such as adamantyl zinc or adamantyl magnesium species, which then participate in a wide range of coupling reactions. researchgate.netwikipedia.org

The table below summarizes some key transformations involving adamantyl bromides, which are applicable to this compound.

| Reaction Type | Reagents/Catalysts | Product Type | Reference |

| Hydrolysis | Water | 1-Adamantanol | wikipedia.org |

| Ritter Reaction | Acetonitrile, Sulfuric Acid | N-Adamantyl Acetamide | nih.gov |

| Friedel-Crafts Alkylation | Phenol, Lewis Acid | p-Adamantylphenol | wikipedia.org |

| Organometallic Formation | Highly Reactive Calcium | Adamantyl Calcium Halide | wikipedia.org |

| Carbonylation | Carbon Monoxide, Catalyst | Adamantane Carboxylic Acid Derivatives | sigmaaldrich.com |

| Cross-Coupling | Pd catalysts, Organometallics | Aryl/Alkyl-Adamantanes | researchgate.net |

The exploration of these and other reactions with this compound continues to expand the synthetic chemist's toolbox, enabling the construction of novel and complex molecules built upon the rigid and versatile adamantane core.

Supramolecular Chemistry Involving 1 Bromo 3 Ethyladamantane and Its Derivatives

Host-Guest Complexation with Macrocyclic Receptors (e.g., Cucurbiturils, Cyclodextrins)

The adamantane (B196018) cage is an excellent guest molecule for various macrocyclic hosts due to its size, shape, and hydrophobicity. nih.gov This strong binding affinity is a cornerstone of its use in supramolecular chemistry. nih.gov

Cyclodextrins (CDs): These cyclic oligosaccharides possess a hydrophobic inner cavity and a hydrophilic exterior, making them effective hosts for lipophilic guests like adamantane in aqueous solutions. The adamantyl moiety fits perfectly into the cavity of β-cyclodextrin, leading to the formation of stable 1:1 inclusion complexes. mdpi.com The association constants (Kₐ) for these complexes are typically in the range of 10³ to 10⁵ M⁻¹, indicating strong and specific binding. mdpi.com This robust interaction is the basis for creating various self-assembled systems for applications in drug delivery and sensing. mdpi.comresearchgate.net Fluorescence Correlation Spectroscopy (FCS) has been employed to study the complexation between adamantane derivatives and β-cyclodextrin, confirming a 1:1 stoichiometry and a high association equilibrium constant. researchgate.netsemanticscholar.org

Cucurbiturils (CBs): Cucurbiturils are a family of macrocyclic hosts made of glycoluril (B30988) units linked by methylene (B1212753) bridges. They feature a hydrophobic cavity and two polar, carbonyl-lined portals. queensu.ca The cavity of cucurbit researchgate.neturil (CB researchgate.net) is an almost ideal fit for the adamantane cage, resulting in exceptionally high binding affinities. nih.gov These host-guest complexes are among the strongest non-covalent interactions known, with association constants that can reach up to ~10¹⁴ M⁻¹. nih.gov This ultra-tight binding is driven by the hydrophobic effect and ion-dipole interactions between the guest and the host's portals. nih.govnsf.gov The stability of these complexes makes them highly suitable for applications requiring robust connections, such as in vivo pretargeting for medical imaging. nih.gov The size of the cucurbituril (B1219460) host influences binding; for instance, substitutions on the adamantane cage can affect the stability of the complex, with larger derivatives sometimes favoring larger hosts like CB nih.gov over CB researchgate.net. nih.gov

Table 1: Association Constants (Kₐ) of Adamantane Derivatives with Macrocyclic Hosts

| Guest Molecule | Host Molecule | Association Constant (Kₐ) in M⁻¹ |

|---|---|---|

| Adamantane Derivatives | β-Cyclodextrin | 10³ – 10⁵ mdpi.com |

| Alexa 488 labelled Adamantane | β-Cyclodextrin | 5.2 x 10⁴ semanticscholar.org |

| Adamantane | Cucurbit researchgate.neturil | ~10¹⁴ nih.gov |

Self-Assembly Processes Driven by Adamantane-Host Interactions

The highly specific and strong interaction between adamantane derivatives and macrocyclic hosts like cyclodextrins and cucurbiturils serves as a powerful tool for directing self-assembly processes. researchgate.net This molecular recognition event allows for the programmed construction of well-defined supramolecular architectures from individual components.

When adamantane-functionalized molecules are mixed with complementary cyclodextrin-functionalized molecules, their strong binding affinity drives them to assemble into larger, non-covalently linked structures. researchgate.net This principle is widely used to create supramolecular polymers, where the host-guest interaction acts as a reversible physical cross-link. nih.govacs.org For example, mixing peptide amphiphiles bearing adamantane with those bearing β-cyclodextrin leads to the formation of nanofibers and mechanically enhanced supramolecular hydrogels. researchgate.net The resulting materials' properties can be tuned by altering the host-guest pairs or their concentrations. researchgate.netnih.gov Adamantane can also be used as a molecular building block for the self-assembly of molecular crystals. wikipedia.org Functionalized adamantane molecules have been investigated as fundamental components for nanostructure self-assembly. aps.orgarxiv.org

Design of Supramolecular Systems for Molecular Recognition and Sensing

The precise and high-affinity binding of adamantane derivatives by macrocyclic hosts is leveraged in the design of sophisticated systems for molecular recognition and chemical sensing. nih.gov These systems often operate via an indicator displacement assay (IDA). In a typical setup, a reporter molecule (e.g., a fluorescent dye) is weakly bound within the host's cavity. The presence of adamantane, a much stronger guest, displaces the reporter molecule, leading to a measurable change in the reporter's signal (e.g., a change in fluorescence). This "on/off" switching mechanism forms the basis of a sensor.

Supramolecular systems based on adamantane and cucurbiturils have been developed for chemosensing in physiological conditions. nih.gov The stability and specificity of the adamantane-cucurbituril interaction allow for the detection of target analytes even in complex biological media. nih.gov By functionalizing adamantane with different groups, sensors can be designed to respond to specific stimuli, enabling applications in bioanalytics and diagnostics. nih.gov Furthermore, the host-guest chemistry between adamantane and cyclodextrins has been utilized to create fluorescent sensing platforms. mdpi.com

Role of Adamantyl Moieties in Self-Assembled Monolayers and Surface Chemistry

The bulky and well-defined structure of the adamantyl group plays a significant role in surface chemistry, particularly in the formation of self-assembled monolayers (SAMs). Adamantanethiols, for instance, can form highly ordered, densely packed hexagonal layers on gold (Au(111)) surfaces. researchgate.net The rigid adamantane cage dictates the packing structure and intermolecular interactions within the monolayer. nih.gov

Key findings in this area include:

Structural Control: The attachment point of the thiol group to the adamantane cage (e.g., 1-adamantanethiol (B1212722) vs. 2-adamantanethiol) influences the resulting lattice structure of the SAM. nih.gov

Stability and Exchange: While adamantane-based SAMs are well-ordered, their bulky nature can induce strain in the underlying gold-sulfur bonds. researchgate.net This can make them more susceptible to displacement by other molecules, such as n-alkanethiols, a property that can be exploited for nanolithography applications. researchgate.net Annealing the monolayers can increase their order and stability, slowing down the displacement process. nih.gov

Surface Functionalization: Adamantyl groups serve as robust anchors for attaching molecules to surfaces. This concept is used to functionalize liposomes, where adamantane derivatives insert into the lipid bilayer, allowing for the attachment of ligands for targeted drug delivery and cell recognition studies. mdpi.comresearchgate.netpensoft.net

Epitaxial Guidance: SAMs with adamantyl headgroups can be used to direct the self-assembly and orientation of conductive polymers, such as poly(3-adamantylmethylthiophene), which is crucial for optimizing charge transport in organic electronic devices. nih.govacs.org

Supramolecular Polymers and Nanoparticles Incorporating Adamantane Units

Adamantane units are frequently incorporated into polymers and nanoparticles to impart specific functions, often driven by host-guest chemistry. wikipedia.org

Supramolecular Polymers and Hydrogels: The strong and reversible binding between adamantane and cyclodextrin (B1172386) is a popular method for creating non-covalent cross-links in polymer networks. nih.gov This interaction allows for the formation of self-healing supramolecular hydrogels. researchgate.net Molecular dynamics simulations have shown that the assembly mechanism in cyclodextrin and adamantane-modified polymers can be described as a "node-rebar-cement" model, which creates a compact 3D network structure responsible for the material's viscosity and mechanical properties. nih.govacs.org

Nanoparticles and Drug Delivery: Adamantane derivatives are used to construct and functionalize nanoparticles for biomedical applications. researchgate.net

Lipid Nanoparticles (LNPs): The lipophilic nature of the adamantyl group has been exploited in the design of novel phospholipids (B1166683) for LNPs used in mRNA delivery. nih.gov The constrained structure of the adamantane cage can protect nearby functional groups from metabolic degradation and alter interactions with proteins, potentially improving the nanoparticle's pharmacokinetic profile. nih.gov

Surface Functionalization: Nanoparticles can be decorated with adamantane groups, which then serve as anchor points for attaching other molecules via host-guest chemistry. For example, cyclodextrin-modified molecules or polymers can be non-covalently attached to the nanoparticle surface, allowing for modular functionalization. mdpi.com This strategy is used in drug delivery, bioimaging, and sensing applications. nih.govmdpi.com

Applications of Adamantane Derivatives in Materials Science and Advanced Functional Materials

Rigid Building Blocks for Conformationally Constrained Materials

The adamantane (B196018) skeleton is a quintessential example of a rigid molecular scaffold. mdpi.com Its inflexible, three-dimensional structure is frequently exploited to introduce conformational constraint in materials, which can lead to enhanced thermal and mechanical properties. mdpi.comwikipedia.org When incorporated into polymer chains, the bulky adamantane units can inhibit chain packing and reduce crystallinity, which can improve processability. researchgate.net At the same time, this rigidity contributes to higher glass transition temperatures and thermal stability compared to polymers with more flexible aliphatic moieties. researchgate.netdntb.gov.ua

The use of 1,3,5,7-tetrasubstituted adamantanes is particularly common for creating materials with a highly ordered three-dimensional architecture. The tetrahedral geometry of these building blocks helps in forming structures with high symmetry and large surface areas. researchgate.net This principle is applied in the synthesis of various materials where precise control over the spatial arrangement of functional groups is crucial for the final properties of the material. The adamantane cage acts as a configurational anchor, fixing the orientation of substituents and thereby dictating the material's ultimate structure and function. researchgate.net

Incorporation into Organic Semiconducting Materials

Adamantane derivatives have found a promising niche in the field of organic electronics, where their unique structural properties can be harnessed to improve the performance of semiconducting materials. researchgate.net

The incorporation of adamantyl groups as substituents in organic semiconductors can significantly influence their charge transport characteristics. For instance, the introduction of ethyladamantyl side groups in diketopyrrolopyrrole (DPP) derivatives has been shown to enhance charge transfer. researchgate.net This enhancement is attributed to the specific packing induced by the adamantyl groups, which facilitates π-π interactions between the conjugated cores of the DPP molecules. researchgate.net This improved interaction is a key factor in charge hopping, which is a dominant mechanism for charge transport in these materials. researchgate.net

Research has demonstrated a tenfold improvement in hole mobilities for ethyladamantyl-substituted DPP derivatives, with values exceeding those of their insoluble counterparts. researchgate.net Furthermore, these materials maintain good electron mobility, with values around 0.2 cm²/(V·s) for dithiophene-DPP, due to the high crystallinity and co-planarity of the conjugated cores. researchgate.net A significant advantage of this approach is that the materials remain soluble, which is beneficial for purification and processing. researchgate.net In another example, a fullerene derivative featuring an adamantane cage, aston.ac.ukaston.ac.uk-phenyl-C61-butyric acid 1-adamantane methyl ester (PC61BAd), exhibited an electron mobility (μe) as high as 0.01 cm²/V·s and a high on-off ratio of 4.9 × 10^6 in organic field-effect transistor (OFET) devices. acs.org

The bulky and rigid nature of adamantane substituents plays a crucial role in controlling the solid-state packing of organic conjugated molecules. This control over molecular arrangement is vital for optimizing π-stacking, which is essential for efficient charge transport. The strong intermolecular interactions between adamantane substituents can act as an "anchor" in the crystal lattice, facilitating the crystallization of different molecules within the same lattice to form crystalline solid solutions (CSSs). desy.de

For example, adamantane-substituted naphthalene (B1677914) derivatives have been synthesized to create organic CSSs stabilized by dispersion forces. nih.govchemrxiv.org In these systems, the adamantane groups direct the crystal packing, leading to well-ordered structures. desy.de X-ray crystallography has provided evidence for the formation of binary monocrystalline solid solution systems. nih.govchemrxiv.org In the packing of these materials, interactions between adamantane units are a dominant force, while significant π–π interactions are not always present. desy.dechemrxiv.org The ability to form stable, crystalline structures is a significant advantage for applications in functional materials. nih.govchemrxiv.org

Development of Optical Materials with Unique Properties

Adamantane derivatives are increasingly being utilized in the development of advanced optical materials due to the unique properties conferred by the adamantane cage. The incorporation of adamantane into polymers can lead to materials with high optical transparency and excellent thermal and mechanical properties. rsc.org For example, semi-alicyclic polyimides derived from adamantane-containing diamines have shown high glass transition temperatures (285–440 °C) and excellent optical transparency, with over 80% transmittance at 400 nm. rsc.org

Furthermore, adamantane-like molecules, including both organic derivatives and inorganic clusters with an adamantane-type core, can exhibit strong nonlinear optical (NLO) properties. rsc.orgrsc.org Depending on their crystallinity, these materials can display second-harmonic generation (SHG) or a unique form of highly-directed white-light generation (WLG) when exposed to near-infrared light. rsc.orgrsc.org The specific functional groups attached to the adamantane core can influence the laser power threshold required for WLG. d-nb.info For instance, strong electron-withdrawing groups like -CN can lower the pumping power needed to induce WLG. d-nb.info The optical properties of adamantane derivatives can be tuned by functionalization, making them promising candidates for a variety of optoelectronic applications. rsc.orggoogle.com

Applications in Polymer Chemistry and Functional Coatings

The introduction of adamantane moieties into polymers is a well-established strategy for enhancing their material properties. nbinno.com Adamantyl groups act as bulky pendant groups that can improve the thermal and mechanical stability of polymers. wikipedia.org Their incorporation can significantly increase the glass transition temperature, thermal stability, and solvent resistance of the resulting polymers. nbinno.com

In the realm of functional coatings, adamantane derivatives offer several advantages. Copolymers containing adamantane have been used to create polymeric surface coatings. nih.govacs.org The hydrophobic nature of the adamantane groups can influence the surface properties, as seen in the increased water contact angle of adamantane-containing polymer films. nih.govacs.org These coatings can be functionalized through host-guest chemistry, for example, by utilizing the specific noncovalent binding between adamantane and β-cyclodextrin. nih.govacs.org This allows for the modular attachment of various functional molecules and bioactive ligands to the surface. nih.govacs.org This approach has been used to develop bio-interfaces for various biomedical applications. nih.gov Additionally, self-healable and conductive hydrogel coatings have been developed based on the host-guest complexation between β-cyclodextrin and adamantane. cyclodextrinnews.com

Novel adamantane-based cross-linkers have also been developed to improve the properties of acrylic curing films, such as reducing water absorption, which is beneficial for insulating coating materials. ooc.co.jp

Design of Porous Materials and Metal-Organic Frameworks (MOFs)

The rigid, three-dimensional structure of adamantane makes it an ideal building block for the construction of porous materials, including microporous organic polymers (MOPs) and metal-organic frameworks (MOFs). acs.orgnih.gov The tetrahedral geometry of functionalized adamantanes is advantageous for creating highly ordered, three-dimensional porous networks. acs.org

Adamantane-based MOPs often exhibit high thermal and chemical stability due to the robust nature of the adamantane core and the strong covalent bonds forming the framework. nih.govdaneshyari.com These materials have shown promise in applications such as gas storage and separation. For instance, microporous organic frameworks based on adamantane have demonstrated excellent CO2 uptake capacity and CO2/N2 selectivity. aston.ac.ukdaneshyari.com Some adamantane-based polymers have achieved high surface areas, with BET surface areas reaching up to 6461 m²/g. mdpi.com

In the field of MOFs, adamantane-based ligands are used to create robust, non-interpenetrated frameworks with well-defined pores. otago.ac.nz The rigidity of the adamantane core helps in the formation of stable structures that can maintain their porosity after the removal of guest molecules. otago.ac.nz For example, 1,3,5,7-tetrakis(4-carboxyphenyl)adamantane has been used as a rigid tetrahedral ligand to construct MOFs. otago.ac.nz The non-polar backbone of adamantane can also introduce hydrophobicity into the pores of the resulting materials. researchgate.net

| Material | Property | Value | Application |

| Ethyladamantyl-substituted DPP | Hole Mobility | >10x improvement | Organic Semiconductors |

| Dithiophene-DPP with Ethyladamantyl | Electron Mobility | 0.2 cm²/(V·s) | Organic Semiconductors |

| PC61BAd | Electron Mobility | 0.01 cm²/V·s | Organic Field-Effect Transistors |

| Adamantane-containing Polyimides | Optical Transmittance | >80% at 400 nm | Optical Materials |

| Adamantane-based MOPs | CO2 Uptake | 72.5 cm³/g | Gas Capture |

| Adamantane-based MOPs | CO2/N2 Selectivity | 59.1 | Gas Separation |

| PPN-4 (Adamantane-based polymer) | BET Surface Area | 6461 m²/g | Porous Materials |

An in-depth analysis of the stereochemical and chiral properties of 1-Bromo-3-ethyladamantane reveals the intricate interplay between the rigid adamantane cage and its substituents. The specific placement of the bromo and ethyl groups on the adamantane framework gives rise to unique three-dimensional arrangements that are fundamental to its chemical behavior and potential applications.

Future Directions and Emerging Research Areas for 1 Bromo 3 Ethyladamantane

Exploration of Novel Reaction Pathways and Catalytic Systems for Functionalization

The functionalization of the adamantane (B196018) cage is a cornerstone of its application in various fields. Future research will likely focus on developing more efficient and selective methods for transforming 1-Bromo-3-ethyladamantane into a diverse range of derivatives. The presence of a tertiary bromine atom makes it a prime candidate for a variety of substitution reactions, while the C-H bonds of the adamantane cage and the ethyl group offer further opportunities for functionalization.

A significant area of emerging research is the application of photoredox catalysis for the C-H functionalization of adamantanes. nih.govacs.orgchemrxiv.org These methods, often operating under mild conditions, can enable the introduction of various functional groups at the tertiary C-H positions of the adamantane core, a process that is traditionally challenging. nih.govacs.org For this compound, this could lead to the development of novel poly-functionalized adamantane derivatives with unique three-dimensional structures.

Furthermore, the development of new catalytic systems for cross-coupling reactions is a promising avenue. While the tertiary bromine in this compound presents steric challenges, advances in catalyst design, particularly in the realm of palladium and nickel catalysis, are enabling the coupling of sterically hindered substrates. researchgate.net Future work may focus on developing catalysts that can efficiently couple this compound with a wide range of partners, including aryl, alkyl, and vinyl groups, to generate a library of novel compounds for various applications.

Below is a table summarizing potential novel reaction pathways for the functionalization of this compound.

| Reaction Type | Potential Reagents and Catalysts | Expected Product Type | Potential Advantages |

| Photocatalytic C-H Alkylation | Iridium or Ruthenium photocatalysts, alkenes | Poly-alkylated adamantane derivatives | Mild reaction conditions, high functional group tolerance |

| Negishi Cross-Coupling | Organozinc reagents, Palladium or Nickel catalysts | Arylated or alkylated adamantane derivatives | Formation of C-C bonds at the bridgehead position |

| Suzuki Cross-Coupling | Boronic acids/esters, Palladium catalysts | Arylated adamantane derivatives | Broad substrate scope, good functional group tolerance |

| Buchwald-Hartwig Amination | Amines, Palladium catalysts | Aminated adamantane derivatives | Direct introduction of nitrogen-containing functional groups |

Development of Advanced Functional Materials with Tailored Properties

The rigid and bulky nature of the adamantane cage imparts unique properties to materials that incorporate it, such as high thermal stability and glass transition temperatures. usm.edu this compound, as a functionalized building block, is well-suited for the development of advanced materials with tailored properties.

One emerging area is the synthesis of adamantane-containing polymers . usm.eduresearchgate.netacs.org The incorporation of this compound into polymer backbones or as pendant groups can significantly enhance the thermal and mechanical properties of the resulting materials. usm.edu The bromo and ethyl groups can be used to control intermolecular interactions and solubility, allowing for the fine-tuning of material properties for specific applications, such as in high-performance plastics and coatings. For instance, polymers containing adamantane moieties are being explored for their exceptional thermal stability. acs.org

The development of adamantane-based liquid crystals is another promising research direction. rsc.org The rigid adamantane core can act as a mesogenic unit, and by attaching appropriate side chains through the bromo and ethyl functionalities, it may be possible to design novel liquid crystalline materials with unique phase behaviors and optical properties.

Furthermore, the use of adamantane derivatives in nanotechnology is gaining traction. pensoft.net The ability to functionalize this compound allows for its attachment to nanoparticles, creating hybrid materials with tailored surface properties for applications in catalysis, sensing, and electronics.

The following table outlines potential advanced functional materials derived from this compound.

| Material Type | Potential Synthesis Route | Key Properties | Potential Applications |

| High-Performance Polymers | Polymerization of monomers derived from this compound | High thermal stability, high glass transition temperature, controlled solubility | Aerospace components, high-temperature coatings, advanced engineering plastics |

| Liquid Crystals | Functionalization with mesogenic groups | Novel phase behavior, tunable optical properties | Displays, sensors, optical switches |

| Functionalized Nanoparticles | Covalent attachment to nanoparticle surfaces | Tailored surface chemistry, enhanced stability | Drug delivery, catalysis, nanoelectronics |

Integration into Complex Chemical Biology Systems for Mechanistic Elucidation

The unique lipophilicity and rigid structure of the adamantane cage make it an attractive scaffold in chemical biology. nih.govmdpi.com this compound can serve as a versatile platform for the design of molecular probes and tools to investigate complex biological systems.

A key area of interest is the development of adamantane-based molecular probes for bioimaging. semanticscholar.orgacs.orgnih.govrsc.org The adamantane moiety can be functionalized with fluorophores or other reporting groups, while the bromo and ethyl groups can be used to modulate the probe's solubility and cellular uptake. Such probes could be used to visualize specific biological targets or processes within living cells, providing valuable insights into disease mechanisms. For example, adamantane-dioxetane-based chemiluminescent probes have been developed for the sensitive bioimaging of reactive oxygen species. acs.orgnih.gov

The well-defined host-guest interactions between adamantane derivatives and cyclodextrins are another area of active research. nih.govmdpi.comacs.orgresearchgate.netnih.govresearchgate.net The ethyl group of this compound can influence its binding affinity and selectivity for different cyclodextrins. This interaction can be exploited to create supramolecular assemblies for applications such as drug delivery and the construction of responsive biomaterials. The formation of inclusion complexes with cyclodextrins is a widely used strategy in supramolecular chemistry. researchgate.net

Furthermore, the use of adamantane as a scaffold in drug discovery is a well-established field that continues to evolve. mdpi.comnih.govpublish.csiro.aunih.gov The rigid adamantane core of this compound can be used to present pharmacophoric groups in a well-defined spatial orientation, leading to enhanced binding affinity and selectivity for biological targets. The bromo and ethyl groups provide handles for the synthesis of diverse libraries of compounds for screening against various diseases.

Expanding Theoretical Insights into Reactivity and Material Performance

Computational chemistry and theoretical modeling are becoming increasingly important tools for understanding and predicting the behavior of molecules and materials. For this compound, theoretical studies can provide valuable insights into its reactivity, electronic structure, and the properties of materials derived from it.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic properties and reactivity of this compound. nih.govresearchgate.net These studies can help to predict the most likely sites for chemical reactions, understand the influence of the bromo and ethyl substituents on the molecule's properties, and guide the design of new synthetic routes. Computational studies have been used to investigate the properties of nitrogen-rich hexaazaadamantane cage compounds as potential energetic materials. nih.gov